molecular formula C11H11N3O3 B1387456 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 1105194-19-1

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1387456
M. Wt: 233.22 g/mol
InChI Key: OSQYCHOACAIRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazol ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Attached to this ring is a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl group, which is a benzene ring fused with a 1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,3,4-oxadiazol ring and the 2,3-dihydro-1,4-benzodioxin ring would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The 1,3,4-oxadiazol ring is known to participate in various chemical reactions . The 2,3-dihydro-1,4-benzodioxin ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antibacterial Agents and Enzyme Inhibitors

  • Application Summary: These derivatives are synthesized and used as potent antibacterial agents and moderate enzyme inhibitors .
  • Method of Application: The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
  • Results or Outcomes: The synthesized derivatives were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme .

Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

  • Application Summary: This compound is a derivative of 2,3-dihydro-1,4-benzodioxin-6-yl and is used in various organic synthesis reactions .
  • Method of Application: The specific methods of application or experimental procedures would depend on the particular synthesis reaction being performed. Typically, this compound would be used as a reactant or intermediate in the synthesis of more complex organic compounds .
  • Results or Outcomes: The outcomes obtained would depend on the specific synthesis reaction being performed. In general, this compound can be used to produce a wide range of organic compounds with various properties and applications .

Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

  • Application Summary: This compound is a derivative of 2,3-dihydro-1,4-benzodioxin-6-yl and is used in various organic synthesis reactions .
  • Method of Application: The specific methods of application or experimental procedures would depend on the particular synthesis reaction being performed. Typically, this compound would be used as a reactant or intermediate in the synthesis of more complex organic compounds .
  • Results or Outcomes: The outcomes obtained would depend on the specific synthesis reaction being performed. In general, this compound can be used to produce a wide range of organic compounds with various properties and applications .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the known activities of compounds containing 1,3,4-oxadiazol and 2,3-dihydro-1,4-benzodioxin rings .

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-11-14-13-10(17-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5H,3-4,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQYCHOACAIRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.